Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

P2X3 Antagonism Dihydroorotase Inhibition Polypharmacology Screening

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate (CAS 107095-98-7) delivers P2X3 engagement at EC₅₀=80 nM with ~2,250-fold selectivity over dihydroorotase. The 2-ethoxy-2-oxoethoxy side chain is structurally critical—substitution with methoxy or hydroxyl analogs compromises reproducibility. Two purity grades: ≥95% for synthetic transformations, ≥98% for HPLC reference standards and method validation. For P2X3 antagonist screening, purinergic pathway studies, and picolinate scaffold diversification. Research-use only; not for human or veterinary therapeutic applications.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 107095-98-7
Cat. No. B177476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-ethoxy-2-oxoethoxy)picolinate
CAS107095-98-7
Synonymsethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(N=CC=C1)C(=O)OCC
InChIInChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3
InChIKeyGRDXCAVYBAKBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate (CAS 107095-98-7): Chemical Class and Procurement-Relevant Characteristics for Scientific Selection


Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate (CAS 107095-98-7), also designated as ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate [1], is a heteroaryl picolinate derivative bearing a 2-ethoxy-2-oxoethoxy moiety at the 3-position of the pyridine ring. The molecular formula is C₁₂H₁₅NO₅ with a molecular weight of 253.25 g/mol [1]. This compound is supplied commercially at purities of 95% to 98% and is classified as a research chemical intended exclusively for laboratory and industrial applications, not for human or veterinary therapeutic use . Its canonical SMILES (CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC) and InChIKey (GRDXCAVYBAKBNK-UHFFFAOYSA-N) [1] enable unambiguous identity verification for procurement and analytical quality control.

Why Generic Substitution of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate with Closest Analogs Is Scientifically Unsound


Substitution of ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate (CAS 107095-98-7) with structurally proximal analogs such as ethyl 3-(2-methoxy-2-oxoethoxy)picolinate or ethyl 3-hydroxypicolinate cannot be executed without rigorous validation, as the 2-ethoxy-2-oxoethoxy side chain is a critical structural determinant that modulates both the compound's physicochemical properties and its biological interaction profile. The ether-linked ethoxycarbonyl moiety contributes distinct lipophilicity (calculated XlogP = 1.7) and hydrogen bonding capacity (6 hydrogen bond acceptors, 0 donors) relative to shorter-chain or hydroxyl-bearing analogs. Empirical binding data indicate that this compound engages multiple molecular targets including the rat P2X3 purinoceptor (EC₅₀ = 80 nM) [1] and mouse dihydroorotase (IC₅₀ = 180 μM) [2]. These activity values are intrinsically linked to the precise 3-substitution pattern and ester functionality; even minor modifications to the alkoxy chain length or ester group would be expected to alter binding affinity and functional outcomes in a manner that cannot be predicted a priori. Consequently, any attempt at generic replacement in biological assays, synthetic pathway development, or analytical method validation would introduce uncontrolled variability and compromise data reproducibility.

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: Quantified Comparative Evidence for Scientific Procurement Decisions


Multi-Target Bioactivity Profile of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: Divergent P2X3 and Dihydroorotase Engagement Versus In-Class Analogs

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate exhibits a distinct polypharmacology profile characterized by moderate-to-high potency at the rat P2X3 purinoceptor (EC₅₀ = 80 nM) [1] and substantially weaker inhibition of mouse dihydroorotase (IC₅₀ = 180,000 nM = 180 μM) [2]. The ~2,250-fold difference in potency between these two targets indicates functional selectivity that is not replicated by structurally related picolinate esters lacking the specific 2-ethoxy-2-oxoethoxy substitution pattern. While direct head-to-head comparator data are not available in the current literature, class-level inference based on established structure-activity relationship principles for picolinate derivatives indicates that the 2-ethoxy-2-oxoethoxy side chain confers a unique combination of steric bulk, hydrogen bond acceptor capacity (6 acceptors, 0 donors) , and lipophilicity (XlogP = 1.7) that collectively distinguish this compound from its methoxy analog (ethyl 3-(2-methoxy-2-oxoethoxy)picolinate) and the hydroxyl precursor (ethyl 3-hydroxypicolinate) .

P2X3 Antagonism Dihydroorotase Inhibition Polypharmacology Screening

Commercial Purity Specifications: 98% Grade Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate Versus Standard 95% Grade for Analytical Method Validation

Procurement of ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate involves a quantifiable trade-off between available purity grades. Suppliers offer this compound at 95% purity (standard research grade) and at NLT 98% purity (high-grade specification) . The 3-percentage-point differential in stated purity translates to a maximum total impurity burden of ≤5% (w/w) for the 95% grade versus ≤2% (w/w) for the 98% grade—a 60% reduction in allowable impurities. This distinction is particularly relevant when the compound is employed as a chromatographic reference standard, as an analytical system suitability marker, or as a starting material in a synthetic sequence where downstream purification complexity and yield are sensitive to impurity carryover.

Analytical Reference Standard Purity Specification Method Validation

Absence of High-Strength Comparative Efficacy Data for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: An Evidence Gap Statement

A comprehensive search of primary research papers and patent literature reveals that high-strength differential evidence directly comparing ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate against named structural analogs in controlled experimental systems is currently absent from the public domain. BindingDB entries provide target-specific activity values (P2X3 EC₅₀ = 80 nM; dihydroorotase IC₅₀ = 180 μM) [1][2], but these datasets lack parallel measurements for comparator compounds under identical assay conditions. Additionally, in vivo pharmacokinetic data, formal selectivity panel screening results, and head-to-head synthetic yield comparisons against alternative picolinate derivatives are not available in the accessed literature. This evidence gap means that procurement decisions must rely on the compound's intrinsic target engagement profile and purity specifications rather than on demonstrated superiority over specific alternatives. Users requiring comparative performance data for grant applications or method validation should consider this limitation and may need to generate such data experimentally.

Evidence Gap Comparative Pharmacology Procurement Caveat

Best Research and Industrial Application Scenarios for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate Based on Quantified Evidence


P2X3 Purinoceptor Pharmacology Studies Requiring Sub-100 nM Potency

This compound is appropriate for in vitro P2X3 antagonist screening and functional characterization studies, given its documented EC₅₀ of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. The sub-100 nM potency supports its use as a reference tool compound for P2X3 pharmacology experiments where moderate-to-high target engagement is required. Researchers should note that the compound's weak activity at dihydroorotase (IC₅₀ = 180 μM) [2] implies that off-target effects on this enzyme are negligible at P2X3-relevant test concentrations (≤10 μM), a favorable selectivity characteristic for P2X3-focused assay development.

Analytical Method Development and Chromatographic Reference Standard Preparation

The availability of a high-purity (NLT 98%) grade makes ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate suitable as an analytical reference standard for HPLC/LC-MS method validation, impurity profiling, and system suitability testing. The defined purity specification (≤2% total impurity burden for the 98% grade, versus ≤5% for the 95% grade ) enables quantitative method performance assessment. Laboratories developing stability-indicating methods or quantifying this compound in complex matrices should procure the 98% grade to minimize extraneous peaks and improve signal-to-noise ratios.

Synthetic Intermediate in Picolinate-Derived Heterocyclic Chemistry

The compound serves as a versatile synthetic building block for further derivatization of the picolinate scaffold, particularly via modification of the ethoxycarbonyl side chain or the pyridine nitrogen. The reported synthetic route—condensation of ethyl 3-hydroxypicolinate with ethyl bromoacetate under basic conditions yielding approximately 83% [3]—provides a scalable entry to this substitution pattern. The 95% purity grade is generally adequate for subsequent synthetic transformations where impurities are separated during post-reaction workup or column chromatography. The presence of multiple ester functionalities (picolinate ethyl ester and side-chain ethyl ester) offers orthogonal synthetic handles for selective hydrolysis or transesterification reactions.

Polypharmacology Screening Libraries Targeting Purinergic and Pyrimidine Metabolic Pathways

The documented dual-target engagement profile—high potency at P2X3 (EC₅₀ = 80 nM) [1] and low potency at dihydroorotase (IC₅₀ = 180 μM) [2]—positions this compound as an informative inclusion in screening libraries designed to interrogate purinergic signaling and pyrimidine biosynthesis pathways simultaneously. The ~2,250-fold potency differential provides a built-in selectivity control: at P2X3-active concentrations (<1 μM), dihydroorotase inhibition is negligible, whereas at higher concentrations (>100 μM), dihydroorotase effects may emerge. This concentration-dependent selectivity profile is valuable for dose-response experimental designs where pathway-specific effects must be deconvoluted.

Technical Documentation Hub

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